molecular formula C21H37NO B13768822 (20S)-3alpha-Amino-5alpha-pregnan-20-ol CAS No. 50430-81-4

(20S)-3alpha-Amino-5alpha-pregnan-20-ol

Cat. No.: B13768822
CAS No.: 50430-81-4
M. Wt: 319.5 g/mol
InChI Key: VIQFMADXQMGZER-CGVINKDUSA-N
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Description

(20S)-3alpha-Amino-5alpha-pregnan-20-ol is a steroidal compound that belongs to the class of pregnanes. It is characterized by the presence of an amino group at the 3alpha position and a hydroxyl group at the 20 position. This compound is of significant interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (20S)-3alpha-Amino-5alpha-pregnan-20-ol typically involves multiple steps, starting from readily available steroidal precursors. One common synthetic route includes the following steps:

    Hydroxylation: Introduction of a hydroxyl group at the 20 position of the steroidal backbone.

    Amination: Introduction of an amino group at the 3alpha position through nucleophilic substitution or reductive amination.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(20S)-3alpha-Amino-5alpha-pregnan-20-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 20 position can be oxidized to form a ketone.

    Reduction: The amino group at the 3alpha position can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(20S)-3alpha-Amino-5alpha-pregnan-20-ol has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other steroidal compounds and as a reagent in organic synthesis.

    Biology: It is studied for its potential role in modulating biological pathways and its effects on cellular processes.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of hormonal disorders.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (20S)-3alpha-Amino-5alpha-pregnan-20-ol involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is known to influence steroid hormone receptors and related pathways.

Comparison with Similar Compounds

Similar Compounds

    (20S)-3alpha-Hydroxy-5alpha-pregnan-20-ol: Similar structure but with a hydroxyl group instead of an amino group at the 3alpha position.

    (20S)-3beta-Amino-5alpha-pregnan-20-ol: Similar structure but with the amino group at the 3beta position.

    (20S)-3alpha-Amino-5beta-pregnan-20-ol: Similar structure but with a different stereochemistry at the 5 position.

Uniqueness

(20S)-3alpha-Amino-5alpha-pregnan-20-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

50430-81-4

Molecular Formula

C21H37NO

Molecular Weight

319.5 g/mol

IUPAC Name

(1S)-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-amino-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanol

InChI

InChI=1S/C21H37NO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,23H,4-12,22H2,1-3H3/t13-,14-,15+,16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

VIQFMADXQMGZER-CGVINKDUSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)O

Origin of Product

United States

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